2-(1H-benzimidazol-2-yl)-N-benzylbenzamide
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Overview
Description
2-(1H-benzimidazol-2-yl)-N-benzylbenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom of the benzimidazole ring and a benzamide group attached to the carbon atom at position 2 of the benzimidazole ring.
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-N-benzylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide, followed by the reaction with benzoyl chloride to form the final product . Industrial production methods often involve similar synthetic routes but may use different reaction conditions and catalysts to optimize yield and purity .
Chemical Reactions Analysis
2-(1H-benzimidazol-2-yl)-N-benzylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can result in the formation of benzimidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
In chemistry, it has been used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and antiparasitic agent . Its ability to inhibit certain enzymes and interact with specific molecular targets makes it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as lysine demethylases, by binding to their active sites and preventing substrate binding . This inhibition can lead to changes in gene expression and cellular processes, ultimately resulting in the desired pharmacological effects . Additionally, the compound’s ability to interact with DNA and other biomolecules can contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)-N-benzylbenzamide can be compared to other benzimidazole derivatives, such as thiabendazole, albendazole, and carbendazim . These compounds share a similar benzimidazole core structure but differ in their substituents and specific pharmacological activities. For example, thiabendazole and albendazole are widely used as antiparasitic agents, while carbendazim is commonly used as a fungicide .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(22-14-15-8-2-1-3-9-15)17-11-5-4-10-16(17)20-23-18-12-6-7-13-19(18)24-20/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBLDVUCHRORRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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